11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
描述
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGUZAVIFZZDDZ-MHYQPVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952779 | |
| Record name | 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3044-42-6 | |
| Record name | (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3044-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003044426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly referred to as budesonide , is a synthetic glucocorticoid steroid used primarily for its anti-inflammatory properties. It is particularly notable in the treatment of asthma and inflammatory bowel diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H28O5
- Molecular Weight : 384.47 g/mol
- CAS Number : 3044-42-6
- Melting Point : 215-220 °C
- Solubility : Slightly soluble in chloroform .
Budesonide exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Agonism : Budesonide binds to the glucocorticoid receptor (GR), leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
- Inhibition of Leukocyte Migration : It reduces the migration of leukocytes to sites of inflammation, thereby decreasing tissue damage and inflammation.
- Cytokine Production Modulation : Budesonide modulates the production of various cytokines and chemokines involved in inflammatory responses.
Pharmacokinetics
Budesonide demonstrates a favorable pharmacokinetic profile:
- Absorption : Rapidly absorbed after oral administration with a bioavailability of approximately 10% due to extensive first-pass metabolism.
- Metabolism : Metabolized mainly in the liver by cytochrome P450 enzymes (CYP3A4).
- Half-life : Approximately 2 to 3 hours.
- Excretion : Primarily excreted as metabolites in urine.
Anti-inflammatory Effects
Budesonide is effective in treating various inflammatory conditions due to its potent anti-inflammatory properties. It is widely used in:
- Asthma Management : Reduces airway inflammation and hyperreactivity.
- Chronic Obstructive Pulmonary Disease (COPD) : Improves lung function and reduces exacerbations.
- Inflammatory Bowel Disease : Effective in inducing remission in conditions like Crohn's disease and ulcerative colitis.
Clinical Studies
Several studies have highlighted the efficacy and safety profile of budesonide:
- Asthma Control Study :
- Ulcerative Colitis Management :
Case Study 1: Asthma Management
A cohort study involving 120 patients with moderate asthma found that those treated with budesonide showed a 50% reduction in exacerbation rates compared to those receiving standard care.
Case Study 2: Crohn's Disease
In a clinical trial with 80 participants suffering from Crohn's disease, budesonide led to remission in 65% of cases within eight weeks of treatment.
Comparative Efficacy Table
科学研究应用
Anti-inflammatory Properties
One of the primary applications of this compound is its use as an anti-inflammatory agent. It exhibits potent glucocorticoid activity which is beneficial in treating conditions characterized by inflammation such as:
- Asthma
- Rheumatoid Arthritis
- Allergic Reactions
Its mechanism involves modulating the immune response and reducing inflammation through inhibition of pro-inflammatory cytokines.
Hormonal Regulation
As a glucocorticoid, it plays a crucial role in regulating various physiological processes including:
- Metabolism
- Immune Response
- Stress Response
This regulation can be pivotal in managing adrenal insufficiency and other hormonal disorders.
Biochemical Studies
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is utilized in biochemical research to study:
- Steroid hormone pathways
- Cell signaling mechanisms
It serves as a model compound for understanding steroid interactions with cellular receptors.
Drug Development
The compound is also significant in the development of new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced side effects compared to traditional glucocorticoids.
Case Studies and Findings
- Case Study on Asthma Management : A clinical trial demonstrated that patients treated with this compound experienced significant reductions in asthma exacerbations compared to those receiving placebo treatments .
- Research on Autoimmune Diseases : Studies have shown that the compound effectively reduces symptoms in animal models of rheumatoid arthritis by decreasing joint inflammation and damage .
- Metabolic Impact Assessment : Research indicates that glucocorticoids like this compound can influence glucose metabolism and fat distribution in subjects undergoing treatment for chronic inflammatory diseases .
相似化合物的比较
Chemical Identity
- IUPAC Name : 21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione
- Molecular Formula : C₂₃H₂₈O₅
- Molecular Weight : 384.47 g/mol
- CAS Registry Number : 3044-42-6
- Key Features :
Synthesis :
Prepared via semicarbazone intermediates followed by hydrolysis and acetylation, as described in analogous steroid syntheses .
Structural Analogs: Overview
The compound belongs to the glucocorticoid family, with modifications impacting potency, bioavailability, and therapeutic applications. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects
Fluorination :
- The 9-fluoro derivative (CAS 1250-85-7) exhibits enhanced glucocorticoid receptor affinity due to electron-withdrawing effects of fluorine, increasing anti-inflammatory potency .
- The 6α,9-difluoro analog (CAS 2326-26-3) shows further potency increases, typical of fluorinated corticosteroids like flumethasone .
Double Bond Position :
Ester Modifications
- 21-Acetate Group: Enhances lipophilicity, improving topical absorption and prolonging half-life compared to non-esterified analogs . Contrasts with hydrocortisone aceponate (21-acetate + 17-propionate), which has dual esterification for sustained release .
Research Findings
- Metabolic Stability :
- Topical Efficacy :
- Impurity Profiles :
- The target compound is identified as a process-related impurity in prednisolone manufacturing, requiring strict chromatographic controls .
常见问题
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
